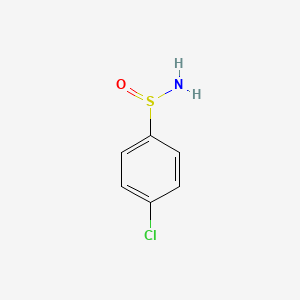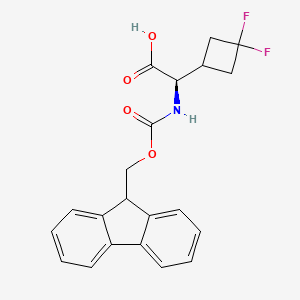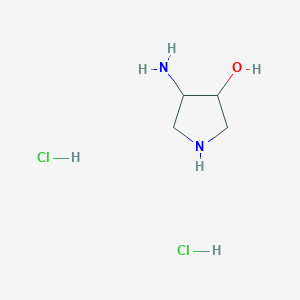![molecular formula C10H13ClN4 B12978939 3-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)-2-methylpropan-1-amine](/img/structure/B12978939.png)
3-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)-2-methylpropan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)-2-methylpropan-1-amine is a compound that belongs to the class of pyrrolo[2,1-f][1,2,4]triazines. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of various diseases such as cancer and viral infections .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)-2-methylpropan-1-amine can be achieved through several synthetic routes. One common method involves the regioselective intramolecular cyclization of pyrroles. This process typically requires the use of reagents such as triphenylphosphine (PPh3), bromine (Br2), and triethylamine (Et3N) in dichloromethane (CH2Cl2) to yield the desired compound .
Industrial Production Methods
For industrial-scale production, a scalable methodology has been developed. This involves the use of simple building blocks such as pyrrole, chloramine, and formamidine acetate. The process is optimized to ensure safety, control impurities, and achieve a high yield. The overall yield of the compound can reach up to 55% in a two-vessel-operated process .
Chemical Reactions Analysis
Types of Reactions
3-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)-2-methylpropan-1-amine undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
The reactions often require specific conditions such as controlled temperature, pH, and solvent systems to achieve the desired products. For example, the oxidation reactions may be carried out in aqueous or organic solvents under acidic or basic conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield various oxidized derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
3-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)-2-methylpropan-1-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential to modulate biological pathways and interactions.
Industry: The compound is used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism by which 3-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)-2-methylpropan-1-amine exerts its effects involves the inhibition of specific molecular targets. For example, it inhibits AAK1, a kinase involved in receptor endocytosis and signaling pathways. This inhibition can modulate various cellular processes, including pain response and viral entry into cells .
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[2,1-f][1,2,4]triazine: The parent compound, which serves as a scaffold for various derivatives.
Remdesivir: An antiviral drug containing the pyrrolo[2,1-f][1,2,4]triazine moiety, used for the treatment of COVID-19.
Brivanib Alaninate: An antitumorigenic drug with a similar structural motif.
Uniqueness
3-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)-2-methylpropan-1-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and therapeutic potential. Its ability to inhibit AAK1 sets it apart from other similar compounds, making it a valuable candidate for further research and development .
Properties
Molecular Formula |
C10H13ClN4 |
|---|---|
Molecular Weight |
224.69 g/mol |
IUPAC Name |
3-(4-chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)-2-methylpropan-1-amine |
InChI |
InChI=1S/C10H13ClN4/c1-7(5-12)4-8-2-3-9-10(11)13-6-14-15(8)9/h2-3,6-7H,4-5,12H2,1H3 |
InChI Key |
TYQPOYGDACERBO-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=C2N1N=CN=C2Cl)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


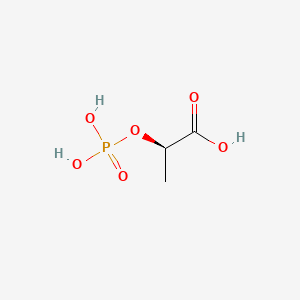
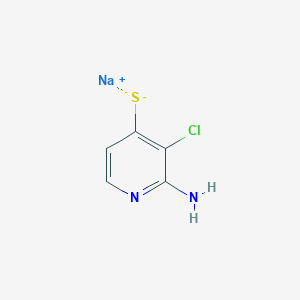
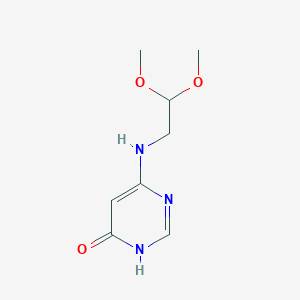
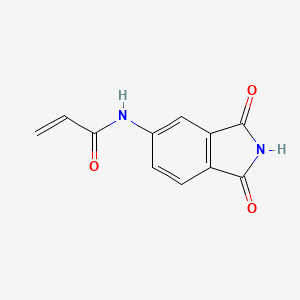
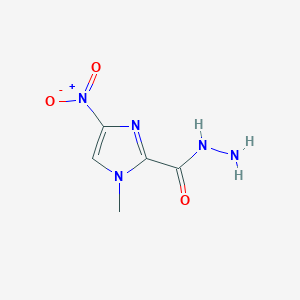
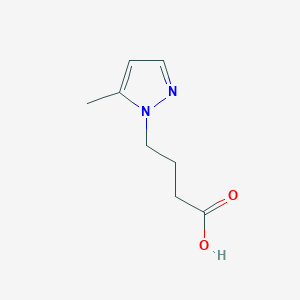
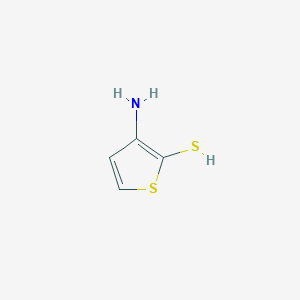
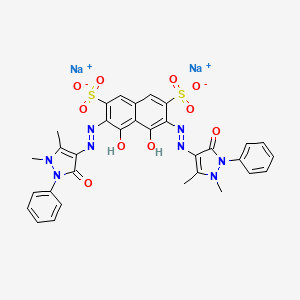
![5-Bromo-4-chloropyrido[2,3-d]pyrimidine](/img/structure/B12978911.png)
![7-Bromo-3H-imidazo[4,5-b]pyridine-2-carbonitrile](/img/structure/B12978918.png)

